4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride
Overview
Description
“4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the empirical formula C13H19N · HCl . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methyl group and a benzyl group attached to the piperidine ring .Physical and Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 225.76 . The InChI key, which is a unique identifier for chemical substances, is YAMLAAGPSGVXFW-UHFFFAOYSA-N .Scientific Research Applications
HIV-1 Inhibition
4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride has been researched for its potential in inhibiting HIV-1. Imamura et al. (2006) found that introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in high metabolic stability and good inhibitory activity of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).
Inotropic Activity
Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, evaluating them for positive inotropic activity. These derivatives showed favorable activity compared to standard drugs, indicating potential for cardiac applications (Liu et al., 2009).
N-Nucleophiles in Aminocarbonylation
Takács et al. (2014) utilized alkoxycarbonylpiperidines, including compounds like this compound, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research provides insights into the synthesis of carboxamides, which are significant in the development of pharmaceuticals (Takács et al., 2014).
Anticonvulsant Activity
Ho et al. (2001) synthesized analogues based on 2-piperidinecarboxylic acid and related pharmacophores, evaluating them for anticonvulsant activity. Their study highlights the potential of such compounds, including this compound, in treating seizures (Ho et al., 2001).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) investigated the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating their potential use in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Synthesis and Bioactivity
Xue Si-jia (2011) conducted research on the synthesis and bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, exploring its potential inhibitory activities toward fungi (Xue Si-jia, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with lipophilic binding pockets
Mode of Action
It’s suggested that the presence of a 4-methyl substituent in similar compounds can improve binding activity . This suggests that the compound may interact with its targets through lipophilic binding pockets .
Biochemical Analysis
Biochemical Properties
4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways within the cell .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, further influencing cellular functions. The binding interactions with enzymes and receptors are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. These factors determine its efficacy and potential side effects .
Properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-3-5-13(6-4-12)11-17-14(18)15(2)7-9-16-10-8-15;/h3-6,16H,7-11H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWILLINCJAYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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